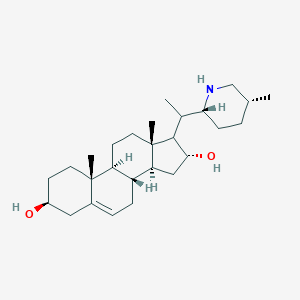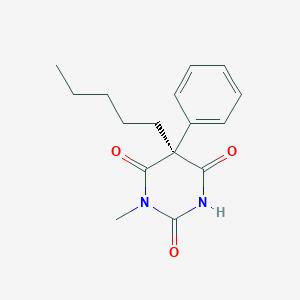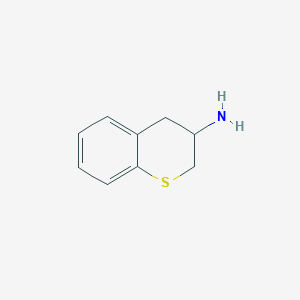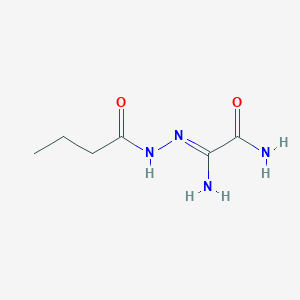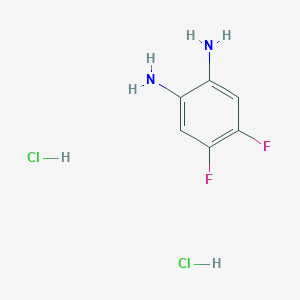
4,5-Difluoro-o-phenylenediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluoro-o-phenylenediamine dihydrochloride, also known as DFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFPD is a fluorinated derivative of o-phenylenediamine and is used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the target cells. For example, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
4,5-Difluoro-o-phenylenediamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in bacterial cells. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to disrupt the cell membrane integrity and increase the permeability of bacterial cells. In mammalian cells, 4,5-Difluoro-o-phenylenediamine dihydrochloride has been found to induce apoptosis and inhibit cell proliferation. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Difluoro-o-phenylenediamine dihydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also stable under normal laboratory conditions and can be easily stored. However, 4,5-Difluoro-o-phenylenediamine dihydrochloride has some limitations. It is toxic and can be hazardous if not handled properly. 4,5-Difluoro-o-phenylenediamine dihydrochloride is also highly reactive and can react with other chemicals in the laboratory, leading to unwanted byproducts.
Direcciones Futuras
4,5-Difluoro-o-phenylenediamine dihydrochloride has several potential applications in various fields of science. Future research can focus on the development of new synthetic routes for 4,5-Difluoro-o-phenylenediamine dihydrochloride and its derivatives. 4,5-Difluoro-o-phenylenediamine dihydrochloride can also be used as a starting material for the synthesis of new fluorescent dyes and pharmaceuticals. Further studies can also investigate the mechanism of action of 4,5-Difluoro-o-phenylenediamine dihydrochloride and its potential as a therapeutic agent for various diseases. Additionally, 4,5-Difluoro-o-phenylenediamine dihydrochloride can be studied for its environmental impact and toxicity. Overall, 4,5-Difluoro-o-phenylenediamine dihydrochloride has promising potential for future research and development in various fields of science.
Métodos De Síntesis
The synthesis of 4,5-Difluoro-o-phenylenediamine dihydrochloride involves the reaction of o-phenylenediamine with hydrofluoric acid and sodium nitrite. The reaction is carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting product is then treated with hydrochloric acid to obtain 4,5-Difluoro-o-phenylenediamine dihydrochloride in the form of dihydrochloride salt. The yield of 4,5-Difluoro-o-phenylenediamine dihydrochloride can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
4,5-Difluoro-o-phenylenediamine dihydrochloride has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of fluorescent dyes, pharmaceuticals, and agrochemicals. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been studied for its antimicrobial, anticancer, and antiviral properties. It has been shown to inhibit the growth of various bacterial and fungal strains. 4,5-Difluoro-o-phenylenediamine dihydrochloride has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Propiedades
Número CAS |
123470-46-2 |
|---|---|
Nombre del producto |
4,5-Difluoro-o-phenylenediamine dihydrochloride |
Fórmula molecular |
C6H8Cl2F2N2 |
Peso molecular |
217.04 g/mol |
Nombre IUPAC |
4,5-difluorobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
Clave InChI |
INASJXRZZRLVPS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
SMILES canónico |
C1=C(C(=CC(=C1F)F)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



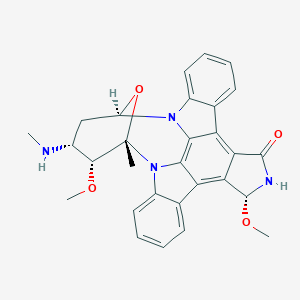
![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)
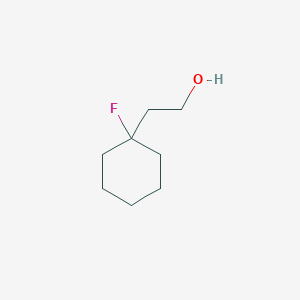
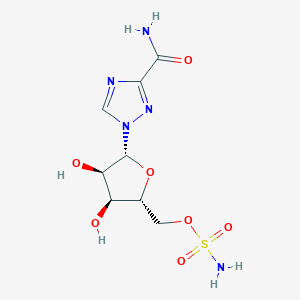
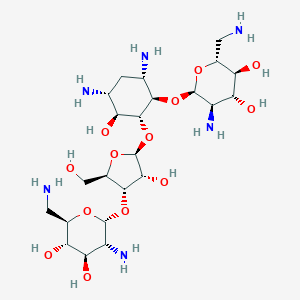
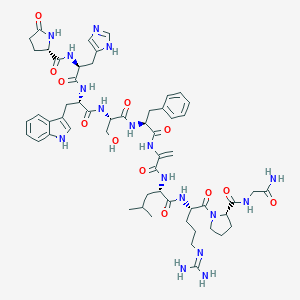
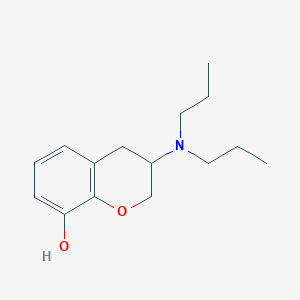
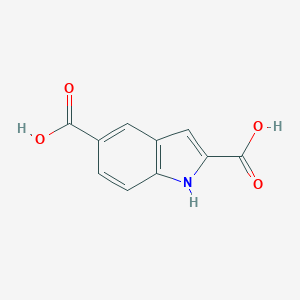
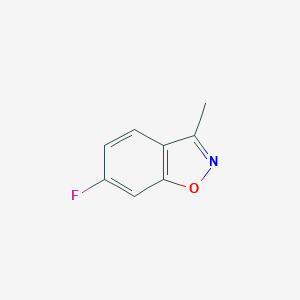
![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)
